molecular formula C10H16O B13813311 2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)- CAS No. 499-74-1

2-Cyclohexen-1-one, 6-methyl-3-(1-methylethyl)-

Cat. No.: B13813311
CAS No.: 499-74-1
M. Wt: 152.23 g/mol
InChI Key: RLYSXAZAJUMULG-UHFFFAOYSA-N
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Description

3-(Isopropyl)-6-methylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with an isopropyl group at the third carbon and a methyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-(isopropyl)-6-methylhex-2-en-1-ol using an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the cyclohexene ring.

Industrial Production Methods

Industrial production of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Isopropyl)-6-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Isopropyl)-6-methylcyclohexanone: Similar structure but lacks the double bond in the cyclohexene ring.

    3-(Isopropyl)-6-methylcyclohex-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness

3-(Isopropyl)-6-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of a double bond in the cyclohexene ring

Properties

CAS No.

499-74-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

6-methyl-3-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8H,4-5H2,1-3H3

InChI Key

RLYSXAZAJUMULG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1=O)C(C)C

Origin of Product

United States

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